3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Overview
Description
3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C17H14O3S . It has diverse applications in various fields and industries, such as pharmaceuticals, agriculture, and material sciences.
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring attached to a carboxylic acid group and a benzylsulfanyl group . The molecular weight is 298.4 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H14O3S), average mass (297.349 Da), and monoisotopic mass (297.059082 Da) .Scientific Research Applications
Structural Characteristics and Interactions :
- A study by Choi et al. (2008) on a similar compound, 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, revealed that its methyl group is almost perpendicular to the plane of the benzofuran fragment, and its carboxylic acid groups participate in intermolecular hydrogen bonds, forming dimers. These are further packed into stacks along the a-axis by C—H⋯π interactions (Choi, Seo, Son, & Lee, 2008).
Molecular Docking Studies and Biological Activities :
- Sagaama et al. (2020) conducted structural optimization, molecular docking analysis, and studied the electronic and vibrational properties of 1-benzofuran-2-carboxylic acid derivatives. The research included nonlinear optical properties investigation, molecular electrostatic potential, and frontier molecular orbitals analysis. Their biological activities, particularly as inhibitors against cancer and microbial diseases, were also evaluated through molecular docking analysis (Sagaama et al., 2020).
Ischemic Cell Death Inhibitors :
- A study by Suh et al. (2010) on a series of 3-substituted-benzofuran-2-carboxylic esters found that the introduction of a sulfur atom at the three-position substituent of the benzofuran ring significantly improved ischemic cell death inhibitory potency. This indicates potential therapeutic applications in conditions like ischemia (Suh, Yi, Lee, Kim, Yum, & Yoo, 2010).
properties
IUPAC Name |
3-(benzylsulfanylmethyl)-1-benzofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c18-17(19)16-14(13-8-4-5-9-15(13)20-16)11-21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQNYOHZGHMMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=C(OC3=CC=CC=C32)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193913 | |
Record name | 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
565174-28-9 | |
Record name | 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565174-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.